molecular formula C15H8Cl3N3O2 B6491361 3-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891131-91-2

3-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B6491361
CAS No.: 891131-91-2
M. Wt: 368.6 g/mol
InChI Key: VSBIZVHRAUZNHR-UHFFFAOYSA-N
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Description

3-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that belongs to the class of benzamide derivatives This compound features a benzamide core with a chloro substituent and an oxadiazole ring, which is further substituted with dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common synthetic route includes the following steps:

  • Preparation of the dichlorophenyl moiety: : This can be achieved by chlorination of the corresponding phenyl compound.

  • Formation of the oxadiazole ring: : This involves cyclization reactions, often using reagents like thionyl chloride or phosphorus oxychloride.

  • Coupling with benzamide: : The final step involves the reaction of the oxadiazole derivative with 3-chlorobenzoyl chloride under suitable conditions, such as the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as the desired scale, reaction kinetics, and safety considerations. Process optimization, including temperature control, solvent choice, and reaction time, is crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions can reduce the chloro substituents or other functional groups.

  • Substitution: : Substitution reactions can replace one or more substituents on the benzamide core or the oxadiazole ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: : Nucleophilic substitution reactions may use reagents like sodium hydroxide, potassium carbonate, or various amines.

Major Products Formed

The major products formed from these reactions can include various derivatives of the original compound, such as:

  • Oxidized derivatives: : These may have additional hydroxyl, carbonyl, or carboxyl groups.

  • Reduced derivatives: : These may have fewer or different substituents on the benzamide core or oxadiazole ring.

  • Substituted derivatives: : These may have different functional groups or heteroatoms replacing the original substituents.

Scientific Research Applications

3-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications, including:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and mechanisms.

  • Medicine: : It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: : The compound can be used in the manufacture of materials with specific properties, such as flame retardants or UV stabilizers.

Mechanism of Action

The mechanism by which 3-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

3-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide can be compared with other similar compounds, such as:

  • 3-chloro-N-(2-chlorophenyl)benzamide

  • 3,5-dichloro-N-(2-chlorophenyl)benzamide

  • 3-chloro-N-(4-chlorophenyl)benzamide

These compounds share structural similarities but differ in the position and number of chloro substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific arrangement of substituents, which may confer distinct advantages in certain applications.

Properties

IUPAC Name

3-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl3N3O2/c16-9-3-1-2-8(6-9)13(22)19-15-21-20-14(23-15)11-7-10(17)4-5-12(11)18/h1-7H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBIZVHRAUZNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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